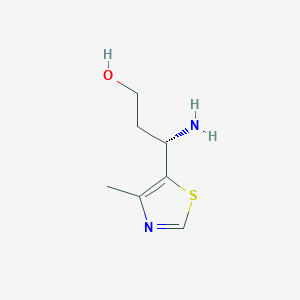
3-(2-Fluoro-benzoyl)-2-methyl-indolizine-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Fluoro-benzoyl)-2-methyl-indolizine-1-carbaldehyde is a complex organic compound that features a fluorinated benzoyl group attached to an indolizine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-benzoyl)-2-methyl-indolizine-1-carbaldehyde typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 2-fluorobenzoyl chloride with an appropriate indolizine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as column chromatography and recrystallization. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve consistent production .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Fluoro-benzoyl)-2-methyl-indolizine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom on the benzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(2-Fluoro-benzoyl)-2-methyl-indolizine-1-carboxylic acid.
Reduction: Formation of 3-(2-Fluoro-benzoyl)-2-methyl-indolizine-1-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(2-Fluoro-benzoyl)-2-methyl-indolizine-1-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-(2-Fluoro-benzoyl)-2-methyl-indolizine-1-carbaldehyde involves its interaction with specific molecular targets. The fluorinated benzoyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The indolizine core may also contribute to the compound’s overall activity by providing a rigid and planar structure that facilitates interactions with target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluorobenzoyl chloride: A precursor used in the synthesis of various fluorinated compounds.
3-(2-Fluoro-benzoyl)-indolizine:
2-Methyl-indolizine-1-carbaldehyde: Lacks the fluorinated benzoyl group but shares the indolizine core.
Uniqueness
3-(2-Fluoro-benzoyl)-2-methyl-indolizine-1-carbaldehyde is unique due to the presence of both the fluorinated benzoyl group and the indolizine core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C17H12FNO2 |
|---|---|
Poids moléculaire |
281.28 g/mol |
Nom IUPAC |
3-(2-fluorobenzoyl)-2-methylindolizine-1-carbaldehyde |
InChI |
InChI=1S/C17H12FNO2/c1-11-13(10-20)15-8-4-5-9-19(15)16(11)17(21)12-6-2-3-7-14(12)18/h2-10H,1H3 |
Clé InChI |
IZBWCYDETWRQEG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N2C=CC=CC2=C1C=O)C(=O)C3=CC=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


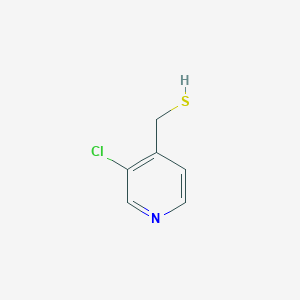
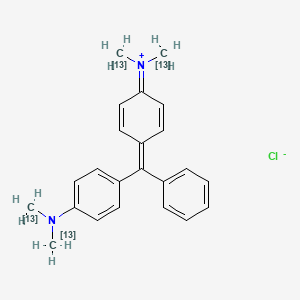
![6-Bromo-3-fluoro-pyrazolo[1,5-a]pyrimidine](/img/structure/B13073955.png)
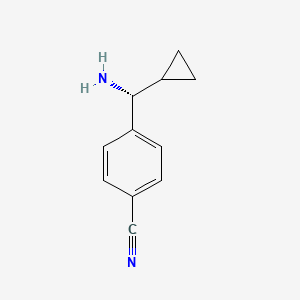

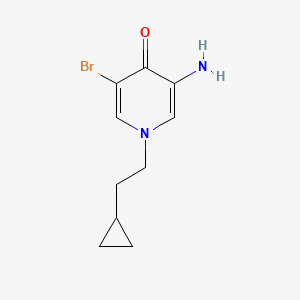
![3,5,7-Trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13073964.png)
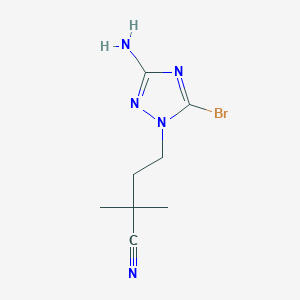
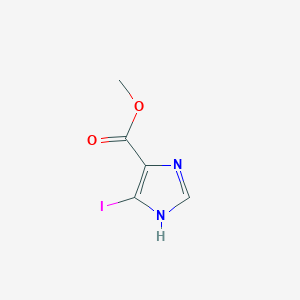
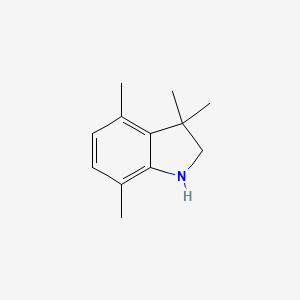
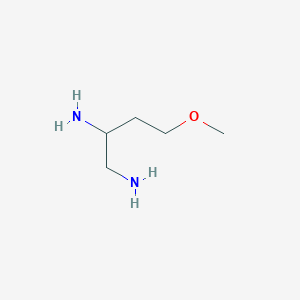
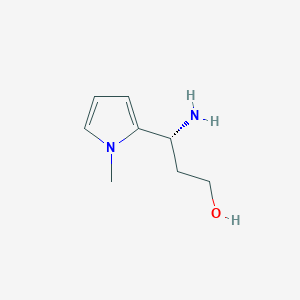
![1-Ethyl-octahydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13074013.png)
